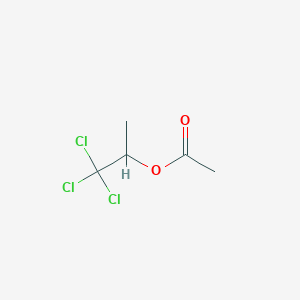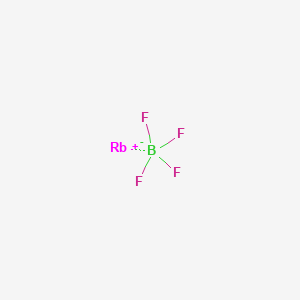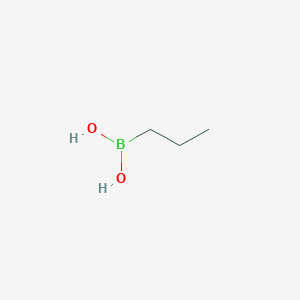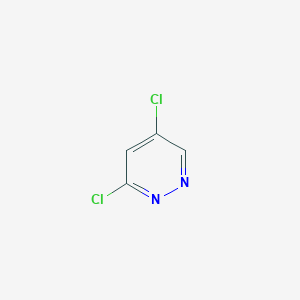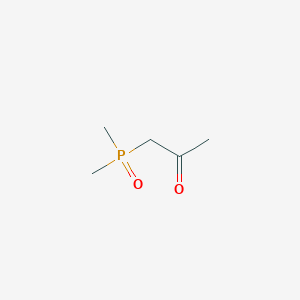
Xanthoplanin
Übersicht
Beschreibung
Xanthoplanine Description
Xanthoplanine is a total alkaloid extract derived from Zanthoxylum piperitum, a plant known for its analgesic and anti-inflammatory effects. The compound has been studied for its potential to modulate macrophage function, which is a critical factor in the initiation and progression of atherosclerosis. The research indicates that xanthoplanine can significantly reduce M1 polarization of macrophages and promote M2 polarization, leading to a decrease in inflammatory cytokines and reactive oxygen species (ROS) production. This suggests that xanthoplanine may have therapeutic potential in inflammatory diseases .
Synthesis Analysis
While the specific synthesis of xanthoplanine is not detailed in the provided papers, related compounds such as xanthones and xanthenones have been synthesized through various methods. Xanthones, for example, are produced by plants and involve the shikimate and acetate pathways, leading to the biosynthesis of 2,3′,4,6-tetrahydroxybenzophenone, a central intermediate . Xanthenones, another related class of compounds, have been synthesized through both thermal and photochemical methods, which are considered to be more aligned with the principles of green chemistry .
Molecular Structure Analysis
The molecular structure of xanthoplanine is not explicitly described in the provided papers. However, xanthones, which may be structurally related, are known to be polysubstituted derivatives of 9H-xanthen-9-one. These compounds can exist in various forms, including fully aromatized, dihydro-, tetrahydro-, or hexahydro-derivatives . The structural diversity of xanthones contributes to their wide range of biological activities.
Chemical Reactions Analysis
The chemical reactions involving xanthoplanine have been studied in the context of its effects on macrophage polarization and inflammation. Xanthoplanine disrupts the CrkL-STAT5 complex, leading to attenuated STAT5 phosphorylation and blocked nuclear translocation. This interruption of the STAT signaling pathway is a key chemical interaction that underlies the anti-inflammatory effects of xanthoplanine . Other related compounds, such as xanthan, have been used to create crosslinked networks for drug delivery applications, demonstrating the chemical versatility of xanthan-based substances .
Physical and Chemical Properties Analysis
The physical and chemical properties of xanthoplanine are not directly reported in the provided papers. However, xanthan gum, a related polysaccharide, is known for its exceptional rheological properties and is used as a stabilizer in various industries. It exhibits pH-sensitive swelling behavior and can be used for controlled drug delivery . Xanthones, which may share some properties with xanthoplanine, are highlighted for their biological activities and interactions with a range of target biomolecules .
Wissenschaftliche Forschungsanwendungen
Traditionelle Verwendung und Phytochemie
Xanthoplanin ist eine Phytochemikalie, die in Zanthoxylum-Arten gefunden wird . Diese Arten werden in vielen Ländern aufgrund ihrer weiten geografischen Verbreitung und ihrer medizinischen Eigenschaften häufig als Nahrungsmittel und in der traditionellen Medizin verwendet . Über 500 Verbindungen wurden aus Z. Arten isoliert.
Pharmakologische und Nutrazeutische Anwendungen
Die Extrakte und Verbindungen der Zanthoxylum-Arten, einschließlich this compound, besitzen vielversprechende biologische Aktivitäten und sollten als potenzielle Quellen für neue Nutrazeutika und Medikamente weiter untersucht werden .
Stoffwechsel und neuronale Gesundheit
Die Forschung hat sich auf die metabolischen und neuronalen Gesundheitsvorteile von Zanthoxylum-Arten konzentriert, die this compound enthalten . Diese Arten werden zur Behandlung von Entzündungen, Schmerzen, Bluthochdruck und Gehirnkrankheiten verwendet .
Entzündungsreaktion
Es wurde festgestellt, dass this compound die Makrophagenpolarisierung in Richtung M1 und die Entzündungsreaktion abschwächt .
Ethnobotanische Verwendung
Zanthoxylum-Arten, die this compound enthalten, haben eine bedeutende ethnobotanische Verwendung . Sie werden in indischen traditionellen Systemen zur Behandlung verschiedener Beschwerden verwendet .
Pharmazeutische Eigenschaften
Zanthoxylum armatum, eine Pflanze, die this compound enthält, wurde als Träger wertvoller biologischer und pharmakologischer Aktivitäten gefunden
Wirkmechanismus
Target of Action
Xanthoplanine, an alkaloid isolated from the root of Xylopia parviflora , primarily targets the alpha7 and alpha4beta2 nicotinic acetylcholine receptors (nAChRs) . These receptors play a crucial role in transmitting signals in the nervous system.
Mode of Action
Xanthoplanine interacts with its targets by inhibiting the EC50 ACh responses of both alpha7 and alpha4beta2 nACh receptors . It has been found to fully inhibit these responses with estimated IC50 values of 9 μM (alpha7) and 5 μM (alpha4beta2) .
Biochemical Pathways
The primary biochemical pathway affected by Xanthoplanine involves the STAT signaling pathway . Xanthoplanine has been found to alleviate STAT5 phosphorylation and block STAT5 nuclear translocation without alterations in CrkL expression . This disrupts the interaction between p-STAT5 and CrkL, thereby attenuating the transcription activity of STAT5 .
Result of Action
Xanthoplanine has been found to significantly reduce M1 polarization and promote M2 polarization . It also decreases the contents of inflammatory cytokines in macrophages . Moreover, Xanthoplanine alleviates the production of reactive oxygen species (ROS) in macrophages . These effects suggest that Xanthoplanine may have potential anti-inflammatory effects.
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(6aS)-1,2,10-trimethoxy-6,6-dimethyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-6-ium-9-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO4/c1-22(2)7-6-12-10-18(25-4)21(26-5)20-14-11-17(24-3)16(23)9-13(14)8-15(22)19(12)20/h9-11,15H,6-8H2,1-5H3/p+1/t15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGUCOPALAZXICJ-HNNXBMFYSA-O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CCC2=CC(=C(C3=C2C1CC4=CC(=C(C=C43)OC)O)OC)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N+]1(CCC2=CC(=C(C3=C2[C@@H]1CC4=CC(=C(C=C43)OC)O)OC)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26NO4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201317557 | |
| Record name | Xanthoplanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201317557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6872-88-4 | |
| Record name | Xanthoplanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6872-88-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Xanthoplanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201317557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What plant sources are known to contain Xanthoplanine?
A1: Xanthoplanine has been isolated from the stems of Litsea cubeba [] and Xanthoxylum planispium []. Additionally, (+)(1R,1aR)-1a-hydroxymagnocurarine, a related compound, was isolated from Cryptocarya konishii [].
Q2: What is the molecular formula and weight of Xanthoplanine?
A2: Unfortunately, the provided research excerpts do not specify the exact molecular formula and weight of Xanthoplanine. Further investigation into comprehensive chemical databases or original research articles focusing on the compound's isolation and characterization would be necessary to obtain this information.
Q3: Are there any studies exploring the potential of Xanthoplanine as a therapeutic agent?
A4: While the research excerpts mention that other alkaloids from Litsea cubeba, like N-Methylcoclaurine, Coclaurine, and Laurotetanine, show inhibitory activity against the SARS-CoV-2 protease enzyme 6LU7 in silico [, ], there is no mention of similar studies conducted with Xanthoplanine. Further research is needed to investigate its potential antiviral properties.
Q4: What analytical techniques are typically used to identify and characterize Xanthoplanine?
A5: The provided research indicates the use of techniques like centrifugal partition chromatography, Sephadex LH-20 column chromatography, and ion-pair reversed-phase liquid chromatography for the isolation of Xanthoplanine and related quaternary alkaloids []. Structural elucidation likely involved spectral analysis, but specific techniques used are not detailed within the provided excerpts.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







